Dexrazoxane hydrochloride is a synthetic compound primarily utilized in oncology as a cardioprotective agent against the cardiotoxic effects of anthracycline chemotherapy drugs, such as doxorubicin. It is chemically classified as a bisdioxopiperazine derivative and is recognized for its ability to chelate iron, thereby mitigating oxidative stress associated with anthracycline treatment. The compound's structure can be denoted as (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione with a molecular weight of 268.28 g/mol .
Dexrazoxane was originally developed to address the cardiotoxicity linked to anthracycline chemotherapy agents. It is classified under the category of antineoplastic agents and is specifically noted for its role in protecting heart tissue from damage induced by these potent anticancer drugs. The compound is marketed under various brand names, including Zinecard and Savene, and is administered intravenously in clinical settings .
The synthesis of dexrazoxane involves several key steps, typically starting from (S)-1,2-diaminopropane. Recent methods have focused on simplifying the synthesis process to enhance yield and reduce costs. For instance, one method employs the condensation of (S)-1,2-diaminopropane-tetraacetate with bromoacetate under alkaline conditions, followed by cyclization to form dexrazoxane .
A notable synthetic route includes:
These methodologies have been refined to improve environmental safety and product purity while minimizing toxic byproducts.
Dexrazoxane is characterized by its unique structural framework which includes two dioxopiperazine rings connected by a central ethylene bridge. The chemical formula is C11H16N4O4, and its structural representation highlights the presence of functional groups that facilitate its chelating activity:
The molecular structure significantly contributes to its pharmacological properties, particularly its ability to form stable complexes with metal ions.
Dexrazoxane undergoes hydrolysis in biological systems, leading to the formation of its active metabolite ADR-925. This process involves:
The reaction kinetics are influenced by pH levels and the presence of other ions, which can affect the stability and efficacy of dexrazoxane in vivo.
The cardioprotective mechanism of dexrazoxane primarily revolves around its ability to chelate iron ions, thus reducing oxidative stress during anthracycline therapy. The proposed mechanisms include:
Pharmacokinetic studies indicate that dexrazoxane exhibits biphasic elimination kinetics with an elimination half-life ranging from 1.9 to 9.1 hours post-administration .
Dexrazoxane hydrochloride presents distinct physical properties:
These properties are crucial for its formulation as an injectable drug and influence its distribution and bioavailability within the body.
Dexrazoxane is primarily employed in clinical oncology settings for:
Moreover, ongoing research explores its potential applications beyond cardioprotection, including roles in other therapeutic areas where oxidative stress plays a critical role.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1